PtdIns-(4,5)-P2 (1,2-dioctanoyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

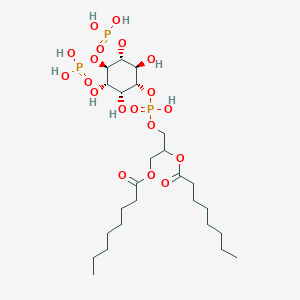

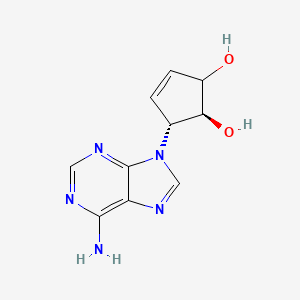

1,2-Dioctanoylphosphatidylinositol-4,5-bisphosphate is a synthetic analog of natural phosphatidylinositol-4,5-bisphosphate. This compound contains C8:0 fatty acids at the sn-1 and sn-2 positions. It plays a critical role in cellular signal transduction by acting as a precursor for various second messengers.

Preparation Methods

1,2-Dioctanoylphosphatidylinositol-4,5-bisphosphate is synthesized through a multi-step process. The synthesis begins with the preparation of 1,2-dioctanoylglycerol, which is then phosphorylated to form 1,2-dioctanoylphosphatidylinositol. This intermediate is further phosphorylated at the 4 and 5 positions of the inositol ring to yield 1,2-dioctanoylphosphatidylinositol-4,5-bisphosphate. The reaction conditions typically involve the use of specific phosphoinositide kinases and ATP as a phosphate donor .

Chemical Reactions Analysis

1,2-Dioctanoylphosphatidylinositol-4,5-bisphosphate undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dioctanoylphosphatidylinositol-4,5-bisphosphate is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its applications include:

Signal Transduction Studies: It is used to study the role of phosphoinositides in cellular signaling pathways.

Membrane Dynamics: Researchers use it to investigate the dynamics of membrane-associated processes, such as vesicle trafficking and cytoskeletal rearrangements.

Disease Research: It is employed in studies related to cancer, diabetes, and other diseases where phosphoinositide signaling is implicated.

Mechanism of Action

1,2-Dioctanoylphosphatidylinositol-4,5-bisphosphate exerts its effects by serving as a substrate for phosphoinositide-specific phospholipase C. The hydrolysis of this compound generates inositol triphosphate and diacylglycerol, which act as second messengers to propagate cellular signals. Inositol triphosphate mobilizes calcium ions from intracellular stores, while diacylglycerol activates protein kinase C .

Comparison with Similar Compounds

1,2-Dioctanoylphosphatidylinositol-4,5-bisphosphate is unique due to its short fatty acid chains, which confer high solubility in aqueous media compared to naturally occurring phosphatidylinositol-4,5-bisphosphate. Similar compounds include:

Properties

Molecular Formula |

C25H49O19P3 |

|---|---|

Molecular Weight |

746.6 g/mol |

IUPAC Name |

[3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |

InChI |

InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17?,20-,21+,22+,23-,24-,25-/m1/s1 |

InChI Key |

XLNCEHRXXWQMPK-GUTNKQRFSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)

![4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B10760186.png)

![(1-Methyl-1H-imidazol-2-YL)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-YL)-methanone](/img/structure/B10760200.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one](/img/structure/B10760218.png)